molecular formula C12H19NOS B12493755 2-Methyl-2-{[4-(methylsulfanyl)benzyl]amino}propan-1-ol

2-Methyl-2-{[4-(methylsulfanyl)benzyl]amino}propan-1-ol

Cat. No.: B12493755
M. Wt: 225.35 g/mol
InChI Key: KNKMTUVJENQSOJ-UHFFFAOYSA-N
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Description

2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL is an organic compound with the molecular formula C12H19NOS It is a secondary alcohol with a methylsulfanyl group attached to a phenyl ring, which is further connected to an amino group and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfanyl)benzylamine with 2-methylpropan-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a base like sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the activity of enzymes, or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-methylsulfanylphenyl)propan-1-ol
  • 4-(Methylsulfanyl)benzylamine
  • 2-Methylpropan-1-ol

Uniqueness

2-METHYL-2-({[4-(METHYLSULFANYL)PHENYL]METHYL}AMINO)PROPAN-1-OL is unique due to the presence of both a methylsulfanyl group and an amino group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-methyl-2-[(4-methylsulfanylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NOS/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3

InChI Key

KNKMTUVJENQSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC=C(C=C1)SC

Origin of Product

United States

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